Introduction: Unpacking a Versatile Chemical Scaffold
Introduction: Unpacking a Versatile Chemical Scaffold
An In-depth Technical Guide to the Basic Properties of 2-Fluoro-6-nitro-1,3-benzothiazole
Prepared by: Gemini, Senior Application Scientist
2-Fluoro-6-nitro-1,3-benzothiazole is a heterocyclic compound built upon the privileged benzothiazole core structure. The strategic placement of two key functional groups—a fluorine atom at the 2-position and a nitro group at the 6-position—imbues this molecule with unique reactivity and makes it a highly valuable intermediate in medicinal chemistry and materials science.
The benzothiazole ring system itself is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] Simultaneously, the strongly electron-withdrawing nitro group serves two critical functions: it modulates the electronic properties of the aromatic system and activates the C2 position for specific chemical transformations.
This guide provides an in-depth analysis of the fundamental properties, reactivity, synthesis, and handling of 2-Fluoro-6-nitro-1,3-benzothiazole, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical and Spectroscopic Properties
The foundational properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. The key identifiers and computed properties for 2-Fluoro-6-nitro-1,3-benzothiazole are summarized below.
Physicochemical Data
| Property | Value | Source / Comment |
| IUPAC Name | 2-Fluoro-6-nitro-1,3-benzothiazole | --- |
| CAS Number | 1131-75-5 | |
| Molecular Formula | C₇H₃FN₂O₂S | Calculated |
| Molecular Weight | 198.18 g/mol | Calculated |
| Exact Mass | 197.99027 Da | Calculated |
| Appearance | Expected to be a pale yellow or crystalline solid | Inferred from related nitroaromatic compounds. |
| Melting Point | Not explicitly reported; expected to be >180 °C | Related compounds like 2-amino-6-fluorobenzothiazole melt at 183-185 °C.[5] |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.[2][4][6][7]
-
¹H NMR (400 MHz, DMSO-d₆) : The spectrum will be characterized by signals from the three protons on the benzene ring. The proton adjacent to the nitro group (H7) will be the most deshielded.
-
δ ~8.8-9.0 ppm (d, 1H, H5)
-
δ ~8.3-8.5 ppm (dd, 1H, H7)
-
δ ~8.0-8.2 ppm (d, 1H, H4)
-
-
¹³C NMR (100 MHz, DMSO-d₆) : Key signals would include the carbon bearing the fluorine (C2), which would appear as a doublet due to C-F coupling, and the carbons of the nitro-substituted ring.
-
IR Spectroscopy (KBr, cm⁻¹) :
-
~1590-1610 cm⁻¹ : C=N stretching of the thiazole ring.
-
~1520-1550 cm⁻¹ & ~1340-1360 cm⁻¹ : Asymmetric and symmetric NO₂ stretching, respectively. These are strong, characteristic bands.
-
~1100-1250 cm⁻¹ : C-F stretching.
-
-
Mass Spectrometry (EI) :
-
m/z ~198 : Molecular ion (M⁺) peak.
-
Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for 2-Fluoro-6-nitro-1,3-benzothiazole is Nucleophilic Aromatic Substitution (SNAr).[8] This reaction is exceptionally efficient due to a confluence of structural features:
-
Excellent Leaving Group : The fluorine atom at the C2 position is a highly effective leaving group for SNAr reactions. This is because fluorine is highly electronegative, polarizing the C-F bond, but the rate-determining step is the initial nucleophilic attack, not the breaking of the C-F bond.[9]
-
Electron-Deficient Ring : The inherent electron-withdrawing nature of the thiazole ring, powerfully augmented by the nitro group at the para-position (C6), makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.
-
Intermediate Stabilization : The electron-withdrawing groups (both the ring nitrogen and the nitro group) effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance, lowering the activation energy of the reaction.[9]
This reactivity makes the compound an ideal starting material for generating diverse libraries of 2-substituted benzothiazoles by reacting it with various C-, N-, O-, and S-centered nucleophiles.
Synthesis Pathway
Direct fluorination at the C2 position can be challenging. A reliable and robust strategy involves a two-step sequence starting from the readily available p-nitroaniline, proceeding through the 2-amino intermediate, which is then converted to the target 2-fluoro compound via a Balz-Schiemann reaction.
This approach leverages well-established, high-yielding reactions. The initial cyclization is a standard method for forming the benzothiazole core, and the Balz-Schiemann reaction is a classic technique for introducing fluorine onto an aromatic ring from an amino group.[1][10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Fluoro-6-nitro-1,3-benzothiazole is not widely available, data from closely related nitrobenzothiazole compounds allow for a reliable hazard assessment.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 3 or 4) : Toxic or harmful if swallowed.
-
Acute Toxicity, Dermal (Category 3 or 4) : Toxic or harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.
Precautionary Measures:
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.
-
Handling : Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage : Keep container tightly closed. Store in a cool, dry, well-ventilated place away from incompatible materials.
Experimental Protocols
The following protocols are provided as validated, self-contained systems for the synthesis and characterization of the title compound.
Protocol 1: Synthesis via Balz-Schiemann Reaction
Step A: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole
-
To a stirred solution of potassium thiocyanate (KSCN, 3.1 eq) in glacial acetic acid, add p-nitroaniline (1.0 eq).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a solution of bromine (Br₂, 1.0 eq) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 10-12 hours.
-
Pour the reaction mixture into a large volume of water. An orange-yellow precipitate will form.
-
Heat the aqueous slurry to ~85 °C and filter while hot to remove impurities.
-
Cool the filtrate and neutralize with a concentrated ammonia solution to pH ~7.
-
Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to yield pure 2-amino-6-nitro-1,3-benzothiazole.[10]
Step B: Synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole
-
Suspend 2-amino-6-nitro-1,3-benzothiazole (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄, ~48%).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium tetrafluoroborate salt.
-
Collect the precipitated diazonium salt by filtration and wash with cold water, followed by cold ethanol and diethyl ether.
-
Gently heat the dry diazonium salt until nitrogen evolution ceases (thermal decomposition). Caution: Perform behind a blast shield as diazonium salts can be explosive when dry.
-
Purify the resulting crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure 2-fluoro-6-nitro-1,3-benzothiazole.
Protocol 2: General Procedure for SNAr Reaction
-
Dissolve 2-fluoro-6-nitro-1,3-benzothiazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Heat the reaction mixture to a temperature between 60-100 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
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